MPO Inhibition Potency
3‑Chloro‑5‑phenoxyphenol inhibits recombinant human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.40 nM [1]. In direct comparison, a structurally related analog (BDBM50567720, likely a positional isomer) exhibits a 41‑fold weaker IC₅₀ of 58 nM under comparable assay conditions [2]. This differential potency highlights the critical influence of chloro‑substituent positioning on MPO active‑site engagement and positions 3‑chloro‑5‑phenoxyphenol as a high‑affinity probe for MPO‑targeted research.
| Evidence Dimension | Inhibition of recombinant human myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM |
| Comparator Or Baseline | Analog BDBM50567720 (structurally related): IC₅₀ = 58 nM |
| Quantified Difference | 41‑fold higher potency for 3‑chloro‑5‑phenoxyphenol |
| Conditions | Recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein assay [1][2] |
Why This Matters
For MPO‑targeted drug discovery or mechanistic inflammation studies, the 41‑fold potency advantage of 3‑chloro‑5‑phenoxyphenol over a close analog translates to lower required concentrations, reduced off‑target risk, and a superior signal‑to‑noise ratio in cellular assays.
- [1] BindingDB. (2025). BDBM50554035 – IC₅₀: 1.40 nM for recombinant human MPO. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
- [2] BindingDB. (2025). BDBM50567720 – IC₅₀: 58 nM for MPO chlorination activity. Retrieved from https://bdb8.ucsd.edu View Source
